N-(2-aminoethyl)-2,4-dichloro-N-{4-[(4-chlorophenyl)methoxy]phenyl}benzamide
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Overview
Description
N-(2-aminoethyl)-2,4-dichloro-N-{4-[(4-chlorophenyl)methoxy]phenyl}benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with aminoethyl, dichloro, and chlorophenylmethoxy groups, which contribute to its unique chemical properties and potential biological activities.
Mechanism of Action
Target of Action
MMV688371, also known as N-(2-aminoethyl)-2,4-dichloro-N-{4-[(4-chlorophenyl)methoxy]phenyl}benzamide, primarily targets cellular lipid homeostasis . This compound disrupts the balance of lipids within the cell, leading to a decrease in levels of early sphingolipid intermediates and fatty acids, and a concomitant increase in lysophospholipids .
Mode of Action
The compound interacts with its targets by disrupting cellular lipid homeostasis . This disruption drives a decrease in levels of early sphingolipid intermediates and fatty acids, and a concomitant increase in lysophospholipids . The loss of function of the transcriptional regulator HAL9 confers resistance to MMV688371, in part through the upregulation of the lipid-binding chaperone HSP12 . This response appears to assist in tolerating MMV688371-induced stress .
Biochemical Pathways
The affected biochemical pathway involves the regulation of lipid homeostasis . The compound disrupts this pathway, leading to changes in the levels of various lipids within the cell . This disruption affects the balance of sphingolipid intermediates, fatty acids, and lysophospholipids .
Result of Action
The result of MMV688371’s action is the disruption of cellular lipid homeostasis, leading to a decrease in levels of early sphingolipid intermediates and fatty acids, and a concomitant increase in lysophospholipids . This disruption can lead to potent fungicidal activity against various fungal pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-2,4-dichloro-N-{4-[(4-chlorophenyl)methoxy]phenyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzamide core: This step involves the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form 2,4-dichlorobenzoyl chloride.
Amination: The benzoyl chloride is then reacted with 4-[(4-chlorophenyl)methoxy]aniline to form the intermediate benzamide.
Introduction of the aminoethyl group: The final step involves the reaction of the intermediate with ethylenediamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-2,4-dichloro-N-{4-[(4-chlorophenyl)methoxy]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorides on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
N-(2-aminoethyl)-2,4-dichloro-N-{4-[(4-chlorophenyl)methoxy]phenyl}benzamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
N-(2-aminoethyl)-2,4-dichlorobenzamide: Similar structure but lacks the chlorophenylmethoxy group.
N-(2-aminoethyl)-4-chlorobenzamide: Similar structure but lacks the dichloro substitution on the benzene ring.
N-(2-aminoethyl)-2,4-dichloro-N-phenylbenzamide: Similar structure but lacks the methoxy group.
Uniqueness
N-(2-aminoethyl)-2,4-dichloro-N-{4-[(4-chlorophenyl)methoxy]phenyl}benzamide is unique due to the presence of both dichloro and chlorophenylmethoxy groups, which contribute to its distinct chemical properties and potential biological activities. This combination of functional groups may enhance its binding affinity to specific molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2-aminoethyl)-2,4-dichloro-N-[4-[(4-chlorophenyl)methoxy]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl3N2O2/c23-16-3-1-15(2-4-16)14-29-19-8-6-18(7-9-19)27(12-11-26)22(28)20-10-5-17(24)13-21(20)25/h1-10,13H,11-12,14,26H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZDZTJFDLFERF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)N(CCN)C(=O)C3=C(C=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347513 |
Source
|
Record name | N-(2-Aminoethyl)-2,4-dichloro-N-{4-[(4-chlorobenzyl)oxy]phenyl}benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901347513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2089056-76-6 |
Source
|
Record name | N-(2-Aminoethyl)-2,4-dichloro-N-{4-[(4-chlorobenzyl)oxy]phenyl}benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901347513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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